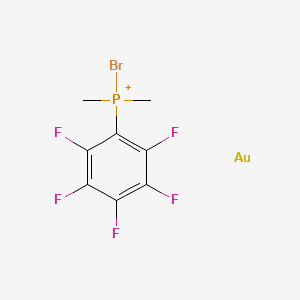
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold: is a complex organometallic compound that features a gold atom coordinated to a bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold typically involves the reaction of gold precursors with bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium ligands under controlled conditions. One common method includes the use of gold chloride (AuCl) and the ligand in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of substituted phosphonium compounds.
Aplicaciones Científicas De Investigación
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism by which bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold exerts its effects involves coordination to target molecules through its gold center. The gold atom can interact with various molecular targets, including proteins and nucleic acids, potentially altering their function. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use.
Comparación Con Compuestos Similares
Similar Compounds
- Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;silver
- Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;palladium
Uniqueness
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold is unique due to the presence of the gold atom, which imparts distinct electronic and catalytic properties compared to its silver and palladium counterparts. The gold center provides enhanced stability and reactivity, making it particularly valuable in catalytic applications and potential therapeutic uses.
Propiedades
Número CAS |
60764-77-4 |
|---|---|
Fórmula molecular |
C8H6AuBrF5P+ |
Peso molecular |
504.97 g/mol |
Nombre IUPAC |
bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold |
InChI |
InChI=1S/C8H6BrF5P.Au/c1-15(2,9)8-6(13)4(11)3(10)5(12)7(8)14;/h1-2H3;/q+1; |
Clave InChI |
KCTBHLXTFXDUDA-UHFFFAOYSA-N |
SMILES canónico |
C[P+](C)(C1=C(C(=C(C(=C1F)F)F)F)F)Br.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


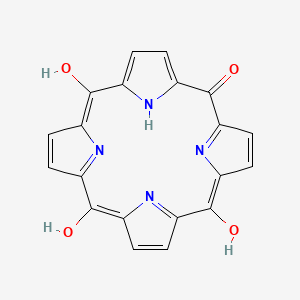
![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14605382.png)
![3-{[2-(tert-Butylperoxy)ethoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14605389.png)
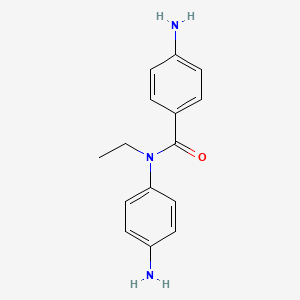

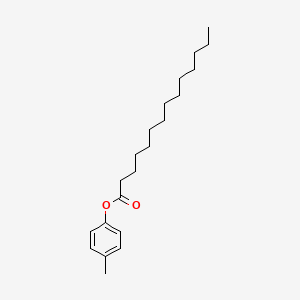
![[3,4,5-Triacetyloxy-6-(2-chloroethylcarbamoylamino)oxan-2-yl]methyl acetate](/img/structure/B14605430.png)
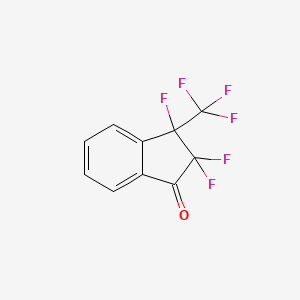

![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)
![6-Oxo-6-[(propan-2-yl)sulfanyl]hexanoic acid](/img/structure/B14605457.png)
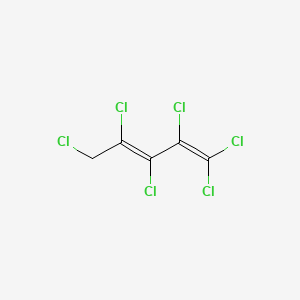

![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
